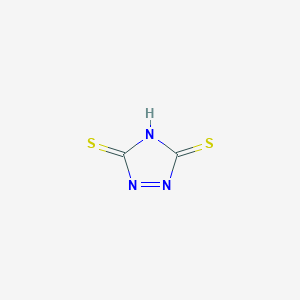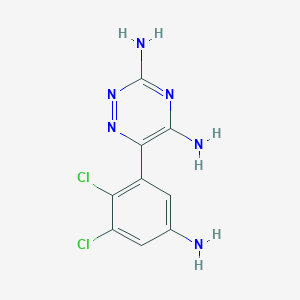
6-(5-Amino-2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(5-Amino-2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine is a synthetic organic compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of amino and dichlorophenyl groups, which can impart unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Amino-2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dichloroaniline and cyanuric chloride.
Reaction Conditions: The reaction is usually carried out under controlled conditions, such as refluxing in a suitable solvent (e.g., ethanol or acetonitrile) with the addition of a base (e.g., sodium hydroxide) to facilitate the formation of the triazine ring.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques can further enhance the yield and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-(5-Amino-2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted triazine compounds.
Applications De Recherche Scientifique
6-(5-Amino-2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine has several applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: Its derivatives could be explored for therapeutic applications, such as anticancer or antimicrobial agents.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-(5-Amino-2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(5-Amino-2-chlorophenyl)-1,2,4-triazine-3,5-diamine
- 6-(5-Amino-3-chlorophenyl)-1,2,4-triazine-3,5-diamine
- 6-(5-Amino-4-chlorophenyl)-1,2,4-triazine-3,5-diamine
Uniqueness
6-(5-Amino-2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine is unique due to the presence of two chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may impart distinct properties compared to other similar compounds, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
885230-03-5 |
|---|---|
Formule moléculaire |
C9H8Cl2N6 |
Poids moléculaire |
271.10 g/mol |
Nom IUPAC |
6-(5-amino-2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine |
InChI |
InChI=1S/C9H8Cl2N6/c10-5-2-3(12)1-4(6(5)11)7-8(13)15-9(14)17-16-7/h1-2H,12H2,(H4,13,14,15,17) |
Clé InChI |
KSPOPUNATHRTBI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1C2=C(N=C(N=N2)N)N)Cl)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


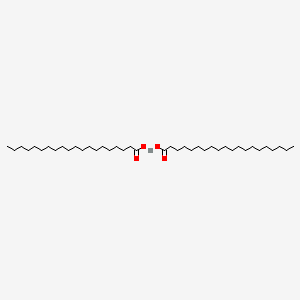

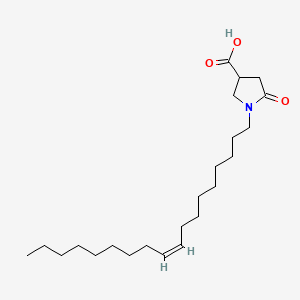
![2-(3-Oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)ethyl 2H-chromene-3-carboxylate](/img/structure/B12926660.png)

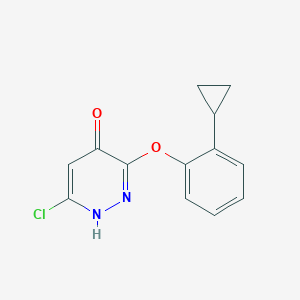
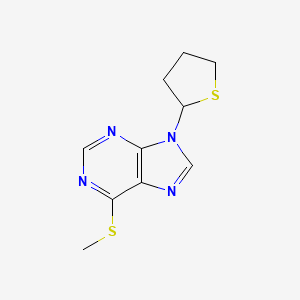
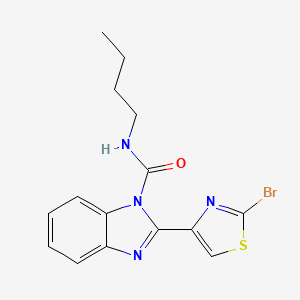
![N-(4-Amino-1,7-dimethylfuro[3,4-d]pyridazin-5-yl)acetamide](/img/structure/B12926692.png)


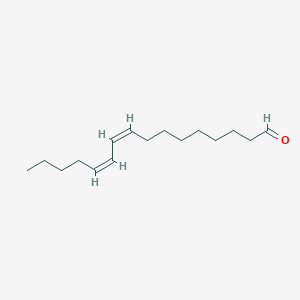
![N-[(4-Aminophenyl)methyl]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12926703.png)
